6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group, a methyl group, and two morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the chloro and methyl groups. The morpholine moieties are then attached through a series of coupling and cyclization reactions. Specific reagents and conditions may include the use of α-haloacid chlorides, transition metal catalysts, and various solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: Shares the chloro and morpholine groups but has a pyrimidine core instead of a benzothiazole core.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro group and a heterocyclic core but differs in the specific structure and functional groups.
Uniqueness
6-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core with two morpholine moieties, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20ClN3O3S |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
[4-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H20ClN3O3S/c1-11-8-12(18)9-14-15(11)19-17(25-14)21-4-7-24-13(10-21)16(22)20-2-5-23-6-3-20/h8-9,13H,2-7,10H2,1H3 |
InChI Key |
WDFBGEBJOQSXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4)Cl |
Origin of Product |
United States |
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